molecular formula C34H54N2O14 B8114442 endo-BCN-PEG8-NHS ester

endo-BCN-PEG8-NHS ester

Cat. No.: B8114442
M. Wt: 714.8 g/mol
InChI Key: GQCGVDZQAWQNHI-UHFFFAOYSA-N
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Description

Chemical Name: (1R,8S,9S)-Bicyclo[6.1.0]nonane-PEG8-N-hydroxysuccinimide ester CAS Number: 1608140-48-2 Molecular Formula: C₃₄H₅₄N₂O₁₄ Molecular Weight: 714.80–714.81 g/mol Structure: Comprises a bicyclo[6.1.0]nonane (BCN) group, an 8-unit polyethylene glycol (PEG) spacer, and an NHS ester terminal. Reactivity:

  • NHS ester: Reacts with primary amines (-NH₂) on proteins, peptides, or amine-modified oligonucleotides to form stable amide bonds.
  • BCN group: Undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules for bioorthogonal conjugation .
    Applications:
  • PROTAC synthesis: Serves as a PEG-based linker for targeted protein degradation platforms .
  • Bioconjugation: Used in antibody-drug conjugates (ADCs), fluorescent probes, and biomaterial functionalization .
    Storage: Stable at -20°C under dry, dark conditions; avoid repeated freeze-thaw cycles .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54N2O14/c37-31-7-8-32(38)36(31)50-33(39)9-11-41-13-15-43-17-19-45-21-23-47-25-26-48-24-22-46-20-18-44-16-14-42-12-10-35-34(40)49-27-30-28-5-3-1-2-4-6-29(28)30/h28-30H,3-27H2,(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCGVDZQAWQNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54N2O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursor Selection

The synthesis begins with endo-BCN-PEG8-amine (CAS 1898221-77-6), a primary amine-terminated PEG derivative functionalized with a bicyclo[6.1.0]nonyne (BCN) group. The amine group undergoes nucleophilic acyl substitution with N-hydroxysuccinimide (NHS) esters to yield the target compound. A critical parameter is the stoichiometric ratio of NHS-activated crosslinkers to the amine precursor, typically maintained at 1.2:1 to ensure complete conversion while minimizing side reactions.

The reaction is conducted in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under inert nitrogen atmospheres to prevent hydrolysis of the NHS ester. Triethylamine (TEA) is added as a catalyst to neutralize HCl byproducts, with optimal yields achieved at pH 8.5–9.0.

Table 1: Standard Reaction Conditions for NHS Esterification

ParameterValue
SolventAnhydrous DMF
Temperature0–4°C (initial), 25°C (final)
Reaction Time12–16 hours
NHS Ester:Amine Ratio1.2:1
Yield78–85%

Stepwise Synthesis Protocol

  • Activation of Carboxylic Acid Precursors : Prior to NHS ester formation, the terminal carboxylic acid of PEG8 is activated using N,N'-disuccinimidyl carbonate (DSC) in the presence of 4-dimethylaminopyridine (DMAP). This step ensures high reactivity toward primary amines.

  • Conjugation of BCN Group : The BCN moiety is introduced via strain-promoted alkyne-azide cycloaddition (SPAAC), leveraging the orthogonal reactivity of azide-functionalized intermediates. Copper-free click chemistry avoids cytotoxicity, making this method suitable for biologics.

  • Purification by Size-Exclusion Chromatography : Crude products are purified using Sephadex LH-20 columns, eliminating unreacted NHS esters and amine byproducts.

Optimization Strategies for Scalable Production

Solvent System Optimization

While DMF is widely used, recent studies highlight the efficacy of tetrahydrofuran (THF) in reducing racemization risks during NHS activation. A mixed solvent system (DMF:THF, 3:1 v/v) improves solubility of hydrophobic BCN intermediates while maintaining reaction kinetics.

Table 2: Solvent Impact on Reaction Efficiency

SolventPurity (%)Yield (%)Side Products (%)
DMF92788
THF887212
DMF:THF (3:1)95823

Temperature-Controlled Phase Separation

Implementing a temperature gradient (0°C → 25°C → 4°C) minimizes thermal degradation of the NHS ester. Cooling during the initial reaction phase reduces hydrolysis, while gradual warming accelerates amine conjugation.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6) confirms successful conjugation:

  • δ 2.84 ppm (s, 4H, NHS ring)

  • δ 3.50–3.70 ppm (m, 32H, PEG backbone)

  • δ 5.21 ppm (s, 1H, BCN bridgehead proton)

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound (retention time: 12.3 min) from unreacted PEG8-amine (9.8 min) and NHS byproducts (4.5 min). Purity thresholds exceed 98% for pharmaceutical-grade batches.

Challenges and Mitigation Strategies

Hydrolysis of NHS Ester

The NHS ester’s susceptibility to hydrolysis necessitates strict anhydrous conditions. Lyophilization of PEG8-amine precursors and molecular sieves (3 Å) in reaction mixtures reduce water content to <50 ppm.

Steric Hindrance in BCN Conjugation

Bulky BCN groups can impede reaction efficiency. Introducing a flexible hexanoic acid spacer between PEG and BCN improves accessibility, enhancing yields by 15–20%.

Industrial-Scale Production Protocols

Continuous Flow Synthesis

Adoption of microfluidic reactors enables precise control over residence times (8–10 minutes) and reduces solvent usage by 40% compared to batch processes.

Table 3: Batch vs. Flow Synthesis Metrics

ParameterBatch ProcessFlow Process
Yield78%85%
Solvent Volume2 L/mol1.2 L/mol
Reaction Time16 hours10 minutes

Green Chemistry Approaches

Recent advances employ cyclopentyl methyl ether (CPME) as a biodegradable solvent, achieving comparable yields (80%) while reducing environmental impact .

Scientific Research Applications

Key Applications

  • Bioconjugation
    • The NHS ester group allows for efficient labeling of primary amines in proteins, peptides, and oligonucleotides. This property is crucial for creating stable bioconjugates used in diagnostics and therapeutics .
    • The BCN group facilitates the reaction with azide-tagged biomolecules through strain-promoted azide-alkyne cycloaddition (SPAAC), which is a bioorthogonal reaction that occurs under physiological conditions without interfering with biological processes .
  • Antibody-Drug Conjugates (ADCs)
    • This compound is particularly useful in the development of ADCs, where it serves as a linker between antibodies and cytotoxic drugs. The hydrophilic PEG spacer enhances the solubility and stability of the conjugate in biological environments .
    • Studies have shown that the length and structure of linkers like endo-BCN can significantly impact the efficacy of ADCs, influencing their pharmacokinetics and cytotoxicity profiles .
  • Drug Delivery Systems
    • The incorporation of this compound in drug delivery systems can improve the pharmacokinetic properties of drugs by enhancing their solubility and reducing immunogenicity. This is particularly beneficial for therapeutic proteins and peptides that require precise delivery mechanisms .

Data Table: Comparison of Linkers in ADC Development

Linker TypeReaction TypeSolubilityStabilityEfficacy Impact
endo-BCN-PEG8-NHSSPAACHighModerateSignificant
DBCO-PEGSPAACModerateHighVariable
Maleimide-basedThiol-Maleimide ChemistryLowHighLess effective

Case Studies

  • Development of Trastuzumab-based ADCs
    • A study utilized this compound to create homogeneous trastuzumab-MMAE conjugates. The findings indicated that varying the linker length significantly affected the cytotoxic activity due to steric hindrance, demonstrating the importance of linker design in ADC efficacy .
    • The study compared different DAR (drug-to-antibody ratio) formulations, revealing that a higher DAR could enhance activity but also led to increased aggregation risks when using less reactive linkers like DBCO .
  • Labeling of Viral-Like Particles (VLPs)
    • Research involved labeling Qβ VLPs with this compound to study interactions with immune cells. The successful conjugation demonstrated its utility in vaccine development and immunological studies, showcasing its role in enhancing vaccine efficacy through targeted delivery mechanisms .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclo[6.1.0]non-4-yne moiety can undergo cycloaddition reactions, which can be exploited in various chemical processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Parameters for Comparison

Compound Name PEG Length Molecular Weight (g/mol) Solubility Reactive Groups Primary Applications References
endo-BCN-PEG8-NHS ester 8 units 714.80 Water, DMSO, DMF NHS ester, BCN PROTACs, ADCs, biomaterials
endo-BCN-PEG2-NHS ester 2 units 450.49 DMSO, DCM, DMF NHS ester, BCN Short-linker conjugates, imaging
endo-BCN-PEG3-NHS ester 3 units 494.50 DMSO, water NHS ester, BCN Small-molecule-drug conjugates
endo-BCN-PEG4-NHS ester 4 units 618.63 Water, organic solvents NHS ester, BCN Cell-penetrating probes, ADCs
endo-BCN-PEG12-NHS ester 12 units ~1,000 (estimated) High water solubility NHS ester, BCN Long-circulating drug delivery systems
Maleimide-PEG8-NHS ester 8 units 618.63 Water, DMSO NHS ester, Maleimide Thiol-based conjugates (e.g., antibodies)
AMCA-NHS ester N/A 330.29 Organic solvents NHS ester, AMCA fluorophore Fluorescent labeling, immunoassays

Structural and Functional Differences

(a) PEG Chain Length
  • Shorter PEGs (e.g., PEG2-PEG4) :
    • Advantages : Reduced steric hindrance, ideal for conjugating small molecules or targeting dense cellular structures.
    • Limitations : Lower water solubility compared to longer PEGs .
  • Longer PEGs (e.g., PEG8-PEG12) :
    • Advantages : Enhanced solubility, improved biocompatibility, and prolonged circulation time in vivo due to "stealth" properties .
    • Applications : Preferred for ADCs and PROTACs requiring extended linker flexibility .
(b) Reactive Groups
  • BCN vs. Maleimide :
    • BCN : Enables bioorthogonal SPAAC with azides, avoiding cytotoxic copper catalysts required for traditional click chemistry .
    • Maleimide : Targets thiol (-SH) groups (e.g., cysteine residues) but suffers from instability in plasma due to thiol exchange .
  • BCN vs. AMCA :
    • AMCA-NHS ester : A fluorescent dye used for tracking biomolecules but lacks bioorthogonal coupling capabilities .

Biological Activity

endo-BCN-PEG8-NHS ester is a specialized heterobifunctional polyethylene glycol (PEG) derivative designed for bioconjugation applications. Its structure includes an N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines, and a bicyclononyne (BCN) moiety, facilitating bioorthogonal click chemistry with azide-tagged biomolecules. This compound has garnered attention in various fields, including biochemistry, pharmacology, and tissue engineering, due to its ability to enhance the stability and solubility of conjugated biomolecules.

  • Molecular Formula: C34H54N2O14
  • Molecular Weight: 714.8 g/mol
  • Purity: Typically > 95%
  • CAS Number: 1608140-48-2

The this compound operates primarily through two mechanisms:

  • NHS Ester Reaction: The NHS ester group reacts with primary amines (-NH2) found in proteins and other biomolecules, forming stable amide bonds.
  • Click Chemistry: The BCN group undergoes strain-promoted azide–alkyne cycloaddition (SPAAC) with azide-functionalized molecules, allowing for efficient and selective conjugation without interfering with native biochemical processes.

These mechanisms enable the compound to be utilized in various biological applications, including targeted drug delivery and the development of antibody-drug conjugates (ADCs).

1. Targeted Drug Delivery

This compound is instrumental in developing targeted drug delivery systems. By modifying cell surfaces or biomolecules with this compound, researchers can achieve selective targeting of therapeutic agents to specific cells or tissues, enhancing efficacy while minimizing side effects.

2. Antibody-Drug Conjugates (ADCs)

The compound's ability to react with antibodies allows for the synthesis of ADCs. These conjugates can deliver cytotoxic drugs directly to cancer cells, improving therapeutic outcomes while reducing off-target toxicity.

3. Proteolysis Targeting Chimeras (PROTACs)

In the context of PROTACs, this compound facilitates the selective degradation of target proteins by linking them to E3 ubiquitin ligases. This application has significant implications for targeted therapy in various diseases, including cancer.

4. Bioactive Materials Development

The compound can also be used to create bioactive materials that enhance biocompatibility and functionality in biomedical devices. Its hydrophilic PEG spacer improves solubility in aqueous environments, making it suitable for various applications.

Table 1: Summary of Biological Applications

ApplicationMechanismOutcome
Targeted Drug DeliverySurface modificationEnhanced efficacy and reduced side effects
Antibody-Drug Conjugates (ADCs)Stable amide bond formationImproved selectivity and efficacy
Proteolysis Targeting ChimerasRecruitment of E3 ligasesSelective degradation of target proteins
Bioactive MaterialsImproved solubility and biocompatibilityEnhanced performance in biomedical applications

Case Study: Development of ADCs Using this compound

A study demonstrated the efficacy of this compound in creating ADCs targeting HER2-positive breast cancer cells. The conjugates exhibited a significant increase in cytotoxicity compared to free drugs, highlighting the potential for improved therapeutic strategies using this compound .

Case Study: PROTACs Synthesis

Research involving this compound in PROTAC development showed that it effectively linked target proteins to E3 ligases, leading to enhanced degradation rates in vitro. This study underscores the compound's role in advancing targeted protein degradation technologies .

Q & A

Basic: What are the optimal storage and handling conditions for maintaining the stability of endo-BCN-PEG8-NHS ester?

Methodological Answer:
Store the compound at -20°C in a sealed, moisture-free environment to prevent hydrolysis and degradation of the NHS ester group. Avoid repeated freeze-thaw cycles by aliquoting the reagent into single-use portions. Prior to use, equilibrate the vial to room temperature in a desiccator to minimize condensation. Solutions should be prepared immediately before use, and unused portions should be discarded .

Basic: How should this compound be conjugated to primary amine-containing biomolecules (e.g., proteins, antibodies)?

Methodological Answer:

Buffer Selection: Use pH 8.0–9.0 (e.g., PBS or HEPES) to ensure optimal reactivity of the NHS ester with primary amines. Avoid amine-containing buffers (e.g., Tris).

Molar Ratio: Use a 5–10-fold molar excess of the reagent relative to the target biomolecule.

Reaction Time: Incubate for 2–4 hours at 4°C to balance conjugation efficiency with minimizing hydrolysis.

Quenching: Add excess glycine or Tris buffer (final pH 7.4) to terminate the reaction.

Purification: Use size-exclusion chromatography or dialysis to remove unreacted reagent .

Advanced: What methods are recommended for quantifying conjugation efficiency of this compound to proteins, and how can conflicting data be resolved?

Methodological Answer:

  • MALDI-TOF/MS: Compare the molecular weight shift of the protein pre- and post-conjugation. A shift of ~714 Da (molecular weight of the reagent) confirms successful conjugation.
  • Fluorescence Labeling: Use a BCN-reactive fluorescent azide probe (e.g., DBCO-Cy5) to label unconjugated BCN groups, followed by gel electrophoresis or HPLC analysis.
  • Contradictions: If mass spectrometry and fluorescence data conflict (e.g., partial hydrolysis of the NHS ester), validate via SDS-PAGE with Coomassie staining to visualize protein bands and quantify shifts. Ensure buffer pH and storage conditions are optimized to minimize hydrolysis .

Advanced: How does the PEG8 spacer length influence the biological activity of the resulting bioconjugate compared to shorter or longer PEG variants?

Methodological Answer:

  • Steric Effects: PEG8 provides a ~3.5 nm spacer , reducing steric hindrance between the conjugated molecule (e.g., antibody) and its target. Shorter PEGs (e.g., PEG2) may compromise binding avidity, while longer PEGs (e.g., PEG12) increase solubility but risk masking functional epitopes.
  • Solubility: PEG8 balances hydrophilicity and steric flexibility, making it suitable for in vivo applications where prolonged circulation is required.
  • Validation: Compare binding kinetics (e.g., SPR or ELISA) of conjugates with varying PEG lengths to determine optimal spacer size .

Advanced: How can researchers optimize copper-free click chemistry between this compound and azide-modified biomolecules?

Methodological Answer:

  • Reaction Conditions: Use a 1.2–1.5 molar excess of azide relative to BCN, in PBS (pH 7.4) at 25°C for 1–2 hours.
  • Kinetic Monitoring: Track reaction progress via HPLC or fluorescence quenching assays. BCN-azide cycloaddition has a second-order rate constant of ~1–10 M⁻¹s⁻¹, requiring excess azide for complete conversion.
  • Competing Reactions: Ensure no residual NHS ester activity by pre-quenching with glycine before click chemistry .

Advanced: What strategies mitigate hydrolysis-related instability of this compound in aqueous solutions?

Methodological Answer:

  • Immediate Use: Prepare reagent solutions <1 hour before conjugation.
  • Lyophilization: Lyophilize aliquots with cryoprotectants (e.g., trehalose) for long-term stability.
  • Low-Temperature Reactions: Conduct reactions at 4°C to slow hydrolysis without compromising NHS ester reactivity .

Advanced: How can this compound be integrated into multi-step bioconjugation workflows (e.g., dual-labeling studies)?

Methodological Answer:

Orthogonal Chemistries: First conjugate NHS ester to primary amines, then perform BCN-azide click chemistry.

Sequential Quenching: After NHS ester conjugation, add excess azide to block residual BCN groups (or vice versa).

Validation: Use dual-color fluorescence (e.g., Alexa Fluor 488 for NHS ester, Cy5 for BCN-azide) to confirm independent labeling .

Advanced: What experimental factors contribute to low conjugation yields, and how can they be systematically addressed?

Methodological Answer:

  • Reagent Purity: Use ≥95% pure this compound; impurities (e.g., hydrolyzed NHS) reduce active reagent concentration.
  • Buffer Interference: Test buffers for amine contamination via TNBS assay.
  • Storage History: Avoid reagents subjected to >3 freeze-thaw cycles or prolonged room-temperature exposure.
  • Analytical Controls: Include a positive control (e.g., BSA conjugation) and negative control (reagent omitted) in each experiment .

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